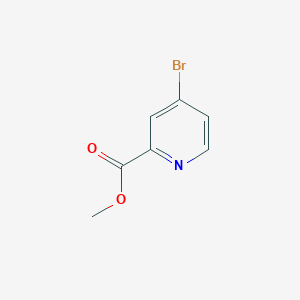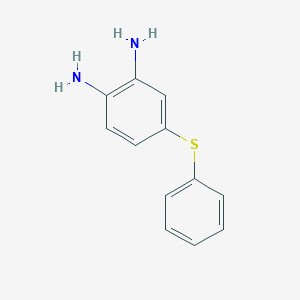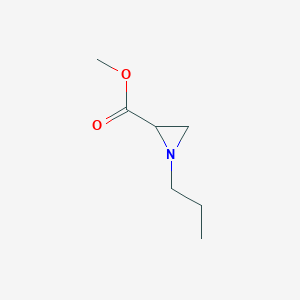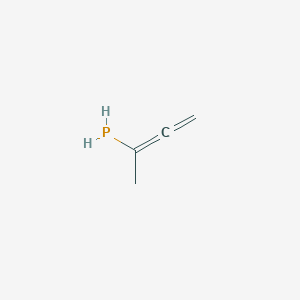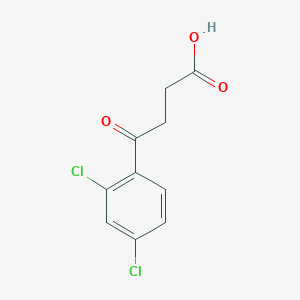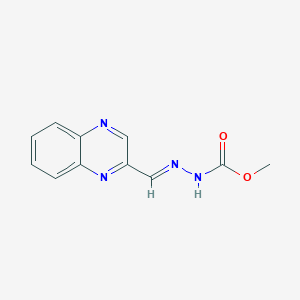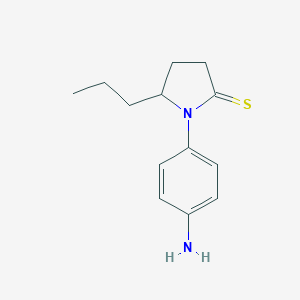
1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione, also known as PAPP, is a chemical compound that has gained significant attention in the field of scientific research. PAPP is a thione derivative of pyrrolidine and is a potent inhibitor of the enzyme prolyl oligopeptidase (POP). In
Mecanismo De Acción
1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione's mechanism of action involves the inhibition of POP, an enzyme that plays a critical role in the degradation of neuropeptides. By inhibiting POP, 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione increases the concentration of neuropeptides in the brain, leading to improved cognitive function and reduced inflammation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione has a significant impact on the levels of neuropeptides in the brain. 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione's ability to inhibit POP leads to an increase in the concentration of neuropeptides, which in turn, improves cognitive function. 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione has also been shown to have anti-inflammatory effects, reducing inflammation in the brain and other organs. Additionally, 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione has been found to have anti-tumor properties, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione is its ability to inhibit POP, making it a potent tool for studying the role of neuropeptides in various neurological disorders. 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione's anti-inflammatory and anti-tumor properties also make it a promising candidate for cancer treatment. However, 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione's potency and selectivity for POP may limit its use in other areas of research.
Direcciones Futuras
The potential therapeutic applications of 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione are vast and varied. Future research should focus on exploring 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione's impact on other neurological disorders and its potential as a cancer treatment. Additionally, the development of more selective POP inhibitors may lead to the discovery of new therapeutic targets and treatments for various diseases.
Conclusion:
In conclusion, 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione is a potent inhibitor of POP that has gained significant attention in the field of scientific research. Its ability to regulate neuropeptides and reduce inflammation makes it a promising candidate for the treatment of various neurological disorders and cancer. Future research should focus on exploring 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione's potential therapeutic applications and developing more selective POP inhibitors.
Métodos De Síntesis
The synthesis of 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione involves the reaction of 4-aminobenzaldehyde with 5-bromopentanethiol in the presence of sodium methoxide. The reaction yields 1-(4-aminophenyl)-5-pentylthiol, which is then treated with chloroacetyl chloride to form 1-(4-aminophenyl)-5-pentylpyrrolidine-2-thione. The final step involves the reaction of the pyrrolidine derivative with propyl iodide to obtain 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione.
Aplicaciones Científicas De Investigación
1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione has been extensively studied for its potential therapeutic applications. It has been found to have a significant impact on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione's ability to inhibit POP has been linked to the regulation of neuropeptides, which play a crucial role in the functioning of the central nervous system. Additionally, 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer treatment.
Propiedades
Número CAS |
126356-18-1 |
|---|---|
Nombre del producto |
1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione |
Fórmula molecular |
C13H18N2S |
Peso molecular |
234.36 g/mol |
Nombre IUPAC |
1-(4-aminophenyl)-5-propylpyrrolidine-2-thione |
InChI |
InChI=1S/C13H18N2S/c1-2-3-11-8-9-13(16)15(11)12-6-4-10(14)5-7-12/h4-7,11H,2-3,8-9,14H2,1H3 |
Clave InChI |
OEPNVFLTLDDWCN-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(=S)N1C2=CC=C(C=C2)N |
SMILES canónico |
CCCC1CCC(=S)N1C2=CC=C(C=C2)N |
Sinónimos |
2-Pyrrolidinethione, 1-(4-aminophenyl)-5-propyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



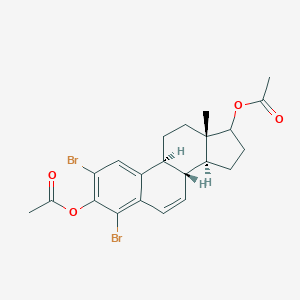
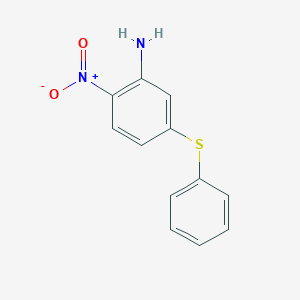


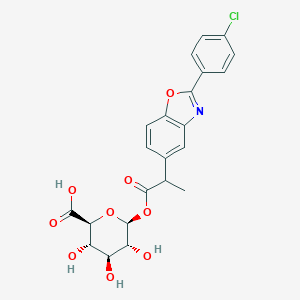
![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)
